4,5-Dichloro-2-fluorobenzotrifluoride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chlorobenzotrifluoride compounds, including 4,5-Dichloro-2-fluorobenzotrifluoride, often involves the replacement of nitro groups in nitrobenzotrifluorides with chlorine using molecular chlorine in the presence of a catalyst . The catalyst typically comprises a metal salt and a sulfur compound, with aluminum trichloride being particularly effective .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves treating nitrobenzotrifluoride compounds with molecular chlorine in the presence of a Friedel-Crafts catalyst and a divalent sulfur compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Although specific details on oxidation and reduction reactions for this compound are limited, similar aromatic halogenated compounds can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include molecular chlorine, aluminum trichloride, and other Friedel-Crafts catalysts . The reactions typically occur under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives .
Scientific Research Applications
4,5-Dichloro-2-fluorobenzotrifluoride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of agrochemicals, such as herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, similar compounds often exert their effects through interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5-Dichloro-2-fluorobenzotrifluoride include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)6(10)2-5(4)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCVPJFSWSMBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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